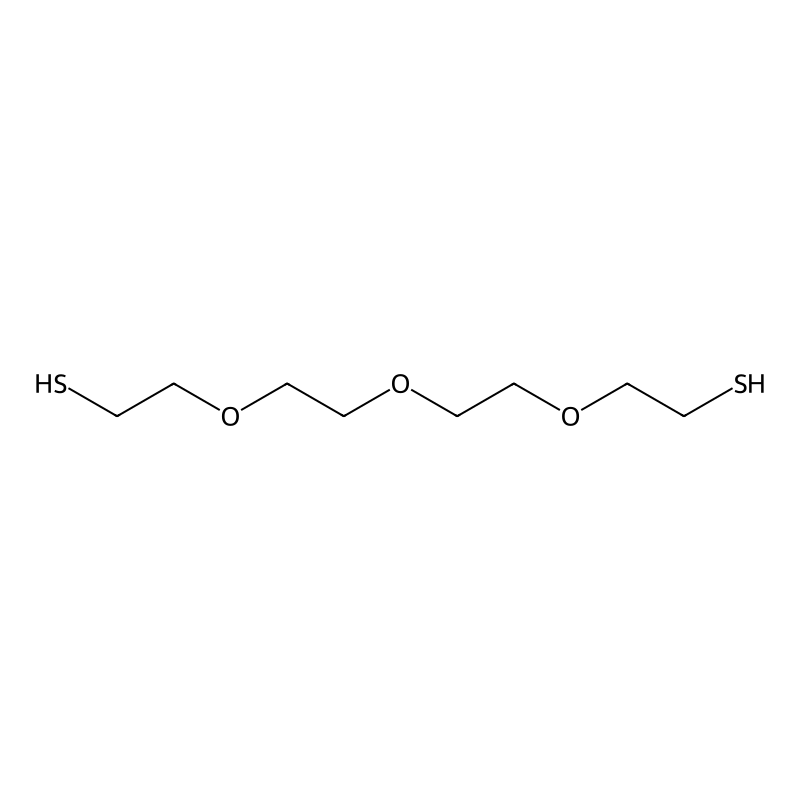

Tetra(ethylene glycol) dithiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bioconjugation:

Bis-PEG3-Thiol, containing two thiol groups, acts as a versatile linker in bioconjugation reactions. Thiol groups readily react with various functional groups on biomolecules like proteins, peptides, and antibodies. This conjugation strategy allows researchers to attach Bis-PEG3-Thiol to biomolecules, introducing several advantages:

Improved water solubility

Bis-PEG3-Thiol contains a hydrophilic Polyethylene Glycol (PEG) spacer. PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more stable and functional in aqueous environments [].

Controlled targeting

By attaching targeting moieties to the free ends of Bis-PEG3-Thiol, researchers can achieve targeted delivery of biomolecules to specific cells or tissues [].

Extended half-life

PEGylation can improve the in vivo half-life of biomolecules by reducing their clearance from the body by the kidneys [].

Surface Modification:

The thiol groups in Bis-PEG3-Thiol can also bind to maleimide, vinyl sulfone, and certain metal surfaces like gold and silver []. This property allows researchers to modify surfaces for various applications:

Biosensor development

Bis-PEG3-Thiol can be used to create self-assembled monolayers on gold surfaces for biosensor development. The PEG spacer minimizes non-specific binding, improving the sensitivity and specificity of biosensors [].

Functionalization of nanoparticles

Bis-PEG3-Thiol can be used to functionalize nanoparticles with biomolecules or targeting moieties. This allows researchers to develop targeted drug delivery systems or probes for bioimaging [].

Tetra(ethylene glycol) dithiol is a chemical compound with the molecular formula . It features two thiol groups (-SH) attached to a tetraethylene glycol backbone, making it a versatile molecule for various chemical applications. This compound is typically synthesized to serve as a cross-linking agent in polymer chemistry and materials science due to its ability to form strong covalent bonds through thiol-ene click reactions and Michael addition reactions.

- Thiol-Ene Click Reactions: These involve the addition of thiol groups to alkenes, forming stable thioether linkages. This reaction is particularly useful for creating hydrogels and other polymeric materials.

- Michael Addition: Tetra(ethylene glycol) dithiol can react with α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

- Transesterification: The synthesis of tetra(ethylene glycol) dithiol can also proceed via transesterification reactions, where it reacts with mercapto compounds under enzyme catalysis conditions, yielding high conversion rates to thiol-functionalized products .

Tetra(ethylene glycol) dithiol can be synthesized through various methods:

- Enzyme-Catalyzed Transesterification: This method involves the reaction of tetraethylene glycol with methyl 3-mercaptopropionate under enzyme catalysis. The process yields both monothiol and dithiol forms, with complete conversion achievable within several hours .

- Chemical Synthesis: Another method includes treating tetraethylene glycol with hydrogen chloride in methanol under controlled conditions. This approach typically yields moderate to high purity levels of the dithiol .

- Hydrolysis of Dithioesters: Tetra(ethylene glycol) dithiol can also be obtained by hydrolyzing dithioesters derived from tetraethylene glycol, although this method may require more complex reaction conditions.

Interaction studies involving tetra(ethylene glycol) dithiol primarily focus on its reactivity with different substrates. Its thiol groups can interact with various electrophiles, making it a valuable reagent in organic synthesis and material science. Research has indicated that its ability to form stable thioether linkages enhances the mechanical properties of polymer networks created using this compound .

Tetra(ethylene glycol) dithiol is part of a broader class of compounds that include other thiol-functionalized polyethers. Here are some similar compounds:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Diethylene Glycol Dithiol | Two ethylene glycol units with two thiol groups | Shorter chain length compared to tetraethylene |

| Triethylene Glycol Dithiol | Three ethylene glycol units with two thiol groups | Intermediate chain length, differing reactivity |

| Polyethylene Glycol Dithiol | Varying lengths of polyethylene glycol chains | Versatile applications but less reactive than tetra- |

| Tetra(ethylene glycol) Monothiol | One thiol group attached to the tetraethylene glycol | Only one reactive site compared to dithiol |

Uniqueness: Tetra(ethylene glycol) dithiol stands out due to its balanced chain length and dual thiol functionality, which provides enhanced reactivity and versatility compared to its mono- or shorter-chain counterparts.

Tetra(ethylene glycol) dithiol, also known as 2,2'-[2,2'-oxybis(ethane-2,1-diyl)bis(oxy)]diethanethiol, is a bifunctional compound with the molecular formula C8H18O3S2 and a molecular weight of 226.36 g/mol [33]. This compound features two terminal thiol groups connected by a tetraethylene glycol chain, making it valuable for various applications in organic synthesis and materials science [34].

The synthesis of tetra(ethylene glycol) dithiol via thiol-ester intermediates represents one of the most efficient and widely employed methodologies [1]. This approach typically involves the conversion of tetraethylene glycol to a bis-thioacetate intermediate, followed by hydrolysis to yield the desired dithiol product [3].

Thioacetate Method

The thioacetate method is particularly advantageous as it allows for the isolation of protected mercaptan intermediates, which can be stored and deprotected when needed, thereby preventing the formation of disulfide byproducts [3]. The general synthetic route involves the following steps:

- Conversion of tetraethylene glycol to tetraethylene glycol ditosylate using p-toluenesulfonyl chloride [3]

- Reaction of the ditosylate with sodium thioacetate to form the thioacetate-protected intermediate [3]

- Hydrolysis of the thioacetate groups under acidic conditions to yield the final dithiol product [3]

The reaction conditions for the thioacetate method typically involve:

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Tosylation | Tetraethylene glycol, p-toluenesulfonyl chloride, triethylamine | 0°C to room temperature, overnight | 65% monotosylate, 15% ditosylate [3] |

| Thioacetate formation | Ditosylate, sodium thioacetate, acetonitrile | Room temperature, 3 hours, under argon | High conversion [3] |

| Hydrolysis | Thioacetate intermediate, 1M HCl | Reflux, 2 hours | 74% [1] |

The overall yield for this method (56%) is significantly higher than alternative approaches such as the Bunte salt method (13%) and other modified thioacetate methods (16%) [3].

Williamson Ether Synthesis Approach

An alternative approach involves the use of Williamson ether synthesis to prepare tetra(ethylene glycol) dithiol [40]. This method employs:

- Protection of one hydroxyl group of tetraethylene glycol with a trityl group

- Tosylation of the remaining hydroxyl group

- Coupling via Williamson ether synthesis with excess tetraethylene glycol

- Iterative tosylation/coupling processes until the desired chain length is achieved

- Final deprotection to yield the dithiol product [40]

The NaH/THF system at 40°C provides a good balance between reaction progress and depolymerization rate during the Williamson coupling step [40].

Enzymatic Catalysis for Monothiol and Dithiol Derivatives

Enzymatic catalysis offers a more environmentally friendly approach to synthesizing tetra(ethylene glycol) dithiol derivatives with high selectivity and under mild conditions [15]. Candida antarctica Lipase B (CALB) has emerged as a particularly effective biocatalyst for the transesterification of tetraethylene glycol with thiol-containing compounds [12] [15].

CALB-Catalyzed Transesterification

The CALB-catalyzed transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) proceeds in a step-wise manner under solvent-less conditions [15]. This reaction pathway involves:

- Initial formation of monothiol derivatives in relatively short reaction times (15 minutes) [15]

- Subsequent conversion to dithiol derivatives over longer periods (8 hours) [15]

- The reaction mechanism involves the catalytic triad of CALB consisting of serine (Ser105), histidine (His224), and aspartate (Asp187) [15]

The reaction proceeds through the following steps:

| Step | Process | Time | Product |

|---|---|---|---|

| 1 | Initial transesterification | 15 minutes | TEG-monothiol [15] |

| 2 | Second transesterification | 8 hours | TEG-dithiol [15] |

| 3 | Additional reaction with fresh CALB and MP-SH | Variable | Higher yield of dithiol [15] |

The structure of the products can be confirmed by 1H-NMR and 13C-NMR spectroscopy, with MALDI-ToF mass spectrometry verifying the absence of undesired byproducts [15] [16].

Advantages of Enzymatic Catalysis

Enzymatic catalysis offers several advantages for the synthesis of tetra(ethylene glycol) dithiol derivatives:

- High chemoselectivity, as demonstrated by the selective reaction with hydroxyl groups in the presence of thiol groups [12]

- Mild reaction conditions (typically 50°C), avoiding the need for harsh reagents or extreme temperatures [12] [15]

- Step-wise reaction control, allowing for the selective preparation of either monothiol or dithiol derivatives [15]

- Environmentally friendly process with reduced waste generation [16]

The catalytic cycle of CALB involves the formation of tetrahedral intermediates stabilized by the oxyanion hole of the enzyme via hydrogen bonds from glutamine (Gln106) and threonine (Thr40) [12]. This mechanism enables the efficient and selective functionalization of tetraethylene glycol with thiol groups [12] [15].

Solvent-Free and Green Chemistry Approaches

The synthesis of tetra(ethylene glycol) dithiol has been increasingly explored through green chemistry approaches that minimize environmental impact while maintaining or improving reaction efficiency [18] [21]. Solvent-free and environmentally friendly methodologies represent significant advancements in sustainable synthesis of this compound [15].

Solvent-Free Enzymatic Catalysis

One of the most promising green chemistry approaches involves solvent-free enzymatic catalysis using CALB as a heterogeneous catalyst [15]. This method offers several environmental advantages:

- Elimination of organic solvents, reducing waste generation and environmental impact [15]

- Lower energy requirements due to milder reaction conditions (typically 50°C) [15]

- Reduced purification steps, as the heterogeneous catalyst can be easily separated from the reaction mixture [15]

The transesterification of methyl 3-mercaptopropionate with tetraethylene glycol under solvent-less conditions has been demonstrated to produce both monothiol and dithiol derivatives with high efficiency [15] [16].

Green Oxidation Methods for Disulfide Formation

For applications requiring disulfide polymers derived from tetra(ethylene glycol) dithiol, green oxidation methods have been developed using environmentally benign oxidizing agents [18]. These methods employ:

- A synergistic system comprising air, dilute hydrogen peroxide, and triethylamine as a catalyst [18]

- The catalyst can be recycled, further enhancing the sustainability of the process [18]

- High molecular weight disulfide polymers (up to Mn = 250,000 g/mol) with low polydispersity indices (as low as Mw/Mn = 1.15) can be obtained [18]

Tetraethylene Glycol as a Green Solvent

Interestingly, tetraethylene glycol itself has been identified as an environmentally friendly solvent that can be used in green chemistry applications [22]. When used as a solvent or co-solvent, it offers:

- High boiling point, making it suitable for reactions requiring elevated temperatures [22]

- Good solvating properties for a wide range of organic compounds [22]

- Lower toxicity compared to many conventional organic solvents [22]

This dual role of tetraethylene glycol as both a reactant and potential green solvent highlights its versatility in sustainable chemistry applications [19] [22].

Purification Techniques and Yield Optimization

The purification of tetra(ethylene glycol) dithiol presents unique challenges due to its high polarity and the potential for disulfide formation through oxidation of the thiol groups [3] [23]. Effective purification strategies and yield optimization techniques are essential for obtaining high-purity product [3].

Column Chromatography

Column chromatography represents one of the most common purification methods for tetra(ethylene glycol) dithiol and its intermediates [3] [25]. Key considerations include:

- Solvent systems: Chloroform-methanol (10:1) has been identified as an effective system for purifying polyethylene glycol-containing compounds [25]

- For compounds with free amino groups, addition of triethylamine can improve separation [25]

- Alternative solvent systems include 1-10% gradient using 1:1 ethanol/isopropanol in chloroform, which provides better separation than methanol-based systems for polyethylene glycol derivatives [25]

The purification of thioacetate intermediates can be achieved using dichloromethane as the eluent, resulting in high yields (91%) of the protected compound [27].

Prevention of Disulfide Formation

A critical aspect of purifying tetra(ethylene glycol) dithiol is preventing the oxidation of thiol groups to form disulfides [3]. Strategies include:

- Storing the compound as a protected thioacetate intermediate, which can be deprotected when needed [3]

- Using inert atmosphere conditions during purification and storage [23]

- Addition of reducing agents such as dithiothreitol (DTT) during purification to prevent disulfide formation [23]

Yield Optimization Strategies

Several approaches have been developed to optimize the yield of tetra(ethylene glycol) dithiol synthesis:

| Strategy | Method | Yield Improvement |

|---|---|---|

| Reaction condition optimization | Using thioacetate method instead of Bunte salt method | Increase from 13% to 56% overall yield [3] |

| Intermediate isolation | Isolation of protected thioacetate intermediates | Prevention of disulfide byproducts [3] |

| Solvent system optimization | Using acetonitrile/dichloromethane for purification | Reduced silica contamination compared to ethanol-based systems [3] |

| Enzymatic catalysis | CALB-catalyzed transesterification under solvent-less conditions | High conversion efficiency with minimal byproducts [15] |

The thioacetate method has been demonstrated to be particularly effective, requiring only three steps compared to four steps for the Bunte salt method, while achieving significantly higher overall yields [3].

Final Purification Steps

The final purification of tetra(ethylene glycol) dithiol often involves:

- Flash chromatography on silica using appropriate solvent systems [3] [29]

- Removal of residual silver salts (if silver nitrate is used in the synthesis) by precipitation with dithiothreitol [23]

- Extraction with ethyl acetate or desalting procedures to remove excess reagents [23]

- Storage under inert atmosphere to prevent oxidative dimerization to disulfides [23]

Tetra(ethylene glycol) dithiol exhibits distinct thermodynamic characteristics that differentiate it from its parent compound, tetraethylene glycol. The compound has a molecular weight of 226.36 grams per mole [1] [2] [3], representing an increase of 32.13 grams per mole compared to tetraethylene glycol (194.23 grams per mole) [4] [5]. This molecular weight increase corresponds precisely to the replacement of two hydroxyl groups (-OH) with two thiol groups (-SH), where each substitution adds 16.06 grams per mole.

The melting point of tetra(ethylene glycol) dithiol has not been specifically reported in the available literature [1] [2] [3]. This absence of data represents a significant gap in the thermodynamic characterization of this compound. For comparison, tetraethylene glycol exhibits melting points ranging from -5.6°C to -9.4°C [4] [5] [6], suggesting that the dithiol derivative may have a similar melting point range, though the presence of thiol groups could influence intermolecular hydrogen bonding patterns and potentially alter this property.

Similarly, the boiling point of tetra(ethylene glycol) dithiol remains unreported in current literature [1] [2] [3]. Tetraethylene glycol demonstrates boiling points between 308°C and 327.3°C [4] [5] [6], and the dithiol derivative would be expected to have a comparable or potentially higher boiling point due to increased molecular weight and possible intermolecular interactions through thiol groups.

The compound exists as a liquid at room temperature [3] [7], indicating that its melting point is below ambient conditions. The density at 25°C is consistently reported as 1.100 grams per milliliter [3] [7], which is slightly lower than tetraethylene glycol's density of 1.125 grams per milliliter [5]. This density difference of 0.025 grams per milliliter suggests that despite the higher molecular weight, the dithiol groups may create a less compact molecular arrangement compared to the hydroxyl groups in the parent compound.

The refractive index is reported as n20/D 1.502 [3], measured at 20°C using the sodium D-line. This optical property indicates the compound's interaction with light and is useful for identification and purity assessment.

| Property | Tetraethylene Glycol | Tetra(ethylene glycol) dithiol | Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.23 | 226.36 | +32.13 |

| Melting Point (°C) | -5.6 to -9.4 | Not reported | Unknown |

| Boiling Point (°C) | 308 to 327.3 | Not reported | Unknown |

| Density at 25°C (g/mL) | 1.125 | 1.100 | -0.025 |

| Flash Point (°C) | 182 | >110 | Lower |

Solubility and Partition Coefficients

The solubility characteristics and partition coefficients of tetra(ethylene glycol) dithiol represent another area where comprehensive data is notably absent from current literature. Water solubility data for this compound has not been reported [8] [9], despite the structural similarity to polyethylene glycols, which are known for their excellent water miscibility [10] [11].

The octanol-water partition coefficient (Log P) has not been determined for tetra(ethylene glycol) dithiol [8] [9]. This parameter is crucial for understanding the compound's lipophilicity and potential bioavailability. Given the hydrophilic nature of the ethylene glycol backbone and the presence of thiol groups, the compound would likely exhibit moderate to high water solubility, though the exact quantification remains to be established.

Partition coefficients in various solvent systems have not been systematically investigated [8] [9]. This represents a significant limitation for applications requiring precise understanding of distribution behavior between different phases. The structural characteristics suggest that the compound would likely be miscible with polar solvents and potentially show limited solubility in non-polar systems.

The absence of comprehensive solubility data may be attributed to the specialized nature of this compound and its primary use as a cross-linking reagent [3] rather than as a general solvent or pharmaceutical intermediate. Future research should focus on establishing these fundamental physicochemical parameters to enable broader applications.

| Property | Status | Notes |

|---|---|---|

| Water Solubility | Not available | Expected to be high based on structural similarity to PEGs |

| Log P (Octanol/Water) | Not available | Likely negative due to hydrophilic backbone |

| Partition Coefficients | Not available | Systematic investigation needed |

Reactivity with Oxygen, Light, and Moisture

Tetra(ethylene glycol) dithiol exhibits significant reactivity toward environmental factors, particularly oxygen, light, and moisture, which directly impacts its stability and storage requirements.

Oxygen Reactivity: The compound demonstrates susceptible behavior toward oxidation [12] [13] [14]. The thiol groups (-SH) are particularly vulnerable to oxidative processes, readily forming disulfide bridges (R-S-S-R) upon exposure to atmospheric oxygen. This reactivity has been extensively documented in polymer science applications, where controlled oxidation of thiol groups is utilized for cross-linking reactions [12]. Research on thiol-ene photopolymerization systems reveals that molecular oxygen acts as a radical scavenger, leading to the formation of reactive oxygen species such as peroxy radicals [12]. However, unlike acrylate systems that are inhibited by oxygen, thiol-ene reactions can actually be propagated by reactive oxygen species, consuming them in the process [12].

Studies on similar dithiol compounds demonstrate that air exposure causes progressive degradation [13] [14]. Tetraethylene glycol, when aged at 70°C in dry air, shows decomposition, while remaining stable in nitrogen atmospheres [14]. The presence of water vapor in air reduces the degradation rate, suggesting a complex interaction between moisture and oxidative processes [14].

Light Sensitivity: The compound exhibits light sensitivity, necessitating storage in cool, dark conditions [15] [16]. Commercial suppliers recommend storage temperatures of 2-8°C and protection from light exposure [3] [16]. This photosensitivity is likely related to the potential for light-induced radical formation, which can initiate unwanted polymerization or degradation reactions.

Moisture Reactivity: Tetra(ethylene glycol) dithiol demonstrates hygroscopic properties [17], meaning it readily absorbs moisture from the atmosphere. This characteristic is inherited from the ethylene glycol backbone, which is known for strong water interactions [10] [17]. The hygroscopic nature affects both storage requirements and handling procedures, as absorbed moisture can influence the compound's reactivity and purity.

The compound's storage stability is significantly enhanced by controlling environmental factors. Metal ions can dramatically affect degradation rates - copper acetate and ferric chloride inhibit degradation, while nickel sulfate accelerates it [14]. This suggests that trace metal contamination can have profound effects on compound stability.

| Reactivity Factor | Behavior | Environmental Conditions | Stability Impact |

|---|---|---|---|

| Oxygen | Susceptible to oxidation | Air exposure causes degradation | Forms disulfide bridges |

| Light | Photosensitive | Requires dark storage | Can initiate radical reactions |

| Moisture | Hygroscopic | Absorbs atmospheric water | Affects purity and reactivity |

pH-Dependent Stability and Degradation Pathways

The stability and degradation behavior of tetra(ethylene glycol) dithiol exhibits strong pH dependence, with distinct degradation mechanisms operating under different pH conditions.

Hydrolytic Degradation: The primary degradation pathway involves ester bond hydrolysis [18] [19] [20]. Research on thiol-ene hydrogels containing similar structural motifs demonstrates that degradation follows pseudo-first-order kinetics [18]. The hydrolysis rate is strongly pH-dependent, with basic conditions significantly accelerating the process. Studies show that increasing buffer pH from 7.4 to 8.0 can increase ester hydrolysis rates from 0.024 ± 0.001 to 0.057 ± 0.002 per day [18].

pH-Dependent Kinetics: The compound demonstrates enhanced stability under acidic conditions [18]. Hydrogels containing tetra(ethylene glycol) derivatives incubated at pH 6.0 remain stable with constant swelling ratios over 45-day periods, while the same materials show progressive degradation at pH 7.4 and 8.0 [18]. This pH-dependent behavior follows the relationship where degradation rate is proportional to hydroxide ion concentration [18].

Base-Catalyzed Degradation: Under alkaline conditions, the degradation mechanism involves nucleophilic attack by hydroxide ions on ester carbonyl carbons proximal to thioether linkages [18]. The rate constant for this process increases approximately 4-fold for each unit increase in pH within the physiological range [18]. However, the actual observed increase is often less than theoretical predictions due to the formation of acidic degradation products that buffer the system and retard further degradation [18].

Oxidative Degradation Pathways: Parallel to hydrolytic processes, thiol oxidation represents a significant degradation pathway [18] [21]. This process is relatively pH-independent but can be accelerated by base-catalyzed conditions that promote thioether bond oxidation [18]. The oxidation products include disulfide bridges and higher molecular weight species formed through radical coupling reactions.

Thermal Degradation: At elevated temperatures, the compound undergoes thermal decomposition through multiple pathways [14] [22]. Thermal analysis studies on related polyethylene glycol compounds show decomposition onset temperatures between 523-623 K, with complete degradation above 723 K [22]. The decomposition products vary with temperature and atmospheric conditions, with nitrogen atmospheres providing greater stability than air [14].

Degradation Product Analysis: The degradation pathways yield characteristic products that can be used for monitoring stability. Hydrolytic degradation produces carboxylic acid end groups [18], while oxidative processes generate disulfide linkages and higher molecular weight oligomers [14]. The main degradation product under oxidative conditions is typically of higher molecular weight than the starting material [14].

Environmental Factors Affecting Degradation: The degradation rate is influenced by multiple environmental factors beyond pH. Water content significantly affects hydrolysis kinetics, with higher water activity accelerating ester bond cleavage [18]. Temperature follows Arrhenius behavior, with rate constants doubling approximately every 10°C increase [18]. Ionic strength and the presence of metal catalysts can also modulate degradation rates [14].

| Degradation Pathway | pH Dependence | Mechanism | Rate Factors | Primary Products |

|---|---|---|---|---|

| Hydrolytic | Base-catalyzed (pH 7.4-8.0) | Ester bond hydrolysis | Increases with pH, temperature | Carboxylic acids |

| Oxidative | pH-independent | Thiol oxidation | Accelerated by oxygen, light | Disulfide bridges |

| Thermal | Not pH-dependent | Multiple decomposition routes | Temperature-dependent | Various oligomers |

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Wikipedia

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.